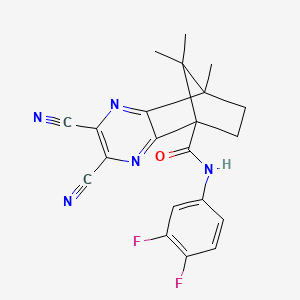![molecular formula C22H12ClNO5 B11052891 4-Chloro-5-[(4-methylphenyl)amino]anthra[1,2-d][1,3]dioxole-2,6,11-trione](/img/structure/B11052891.png)
4-Chloro-5-[(4-methylphenyl)amino]anthra[1,2-d][1,3]dioxole-2,6,11-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-[(4-methylphenyl)amino]anthra[1,2-d][1,3]dioxole-2,6,11-trione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-substituted anthraquinone core, an amino group attached to a methylphenyl ring, and a dioxole ring fused to the anthraquinone system. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-[(4-methylphenyl)amino]anthra[1,2-d][1,3]dioxole-2,6,11-trione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroanthraquinone and 4-methylaniline.
Formation of Intermediate: The initial step involves the nitration of 4-chloroanthraquinone to introduce a nitro group, followed by reduction to form the corresponding amino derivative.
Coupling Reaction: The amino derivative is then coupled with 4-methylaniline under acidic conditions to form the desired aminoanthraquinone intermediate.
Cyclization: The final step involves cyclization with appropriate reagents to form the dioxole ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the anthraquinone core, potentially yielding hydroquinone derivatives.
Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, hydroquinones, and functionalized dioxole compounds.
科学的研究の応用
Chemistry
In chemistry, 4-Chloro-5-[(4-methylphenyl)amino]anthra[1,2-d][1,3]dioxole-2,6,11-trione is used as a precursor for the synthesis of complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anticancer or antimicrobial properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of 4-Chloro-5-[(4-methylphenyl)amino]anthra[1,2-d][1,3]dioxole-2,6,11-trione involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological activities and pathways. For example, its quinone moiety can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
類似化合物との比較
Similar Compounds
4-Chloroanthraquinone: Shares the anthraquinone core but lacks the amino and dioxole groups.
4-Methylaniline: Contains the methylphenylamino group but lacks the anthraquinone and dioxole components.
Anthraquinone-2-carboxylic acid: Similar anthraquinone structure with different functional groups.
Uniqueness
4-Chloro-5-[(4-methylphenyl)amino]anthra[1,2-d][1,3]dioxole-2,6,11-trione is unique due to its combination of chloro, amino, and dioxole functionalities. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
分子式 |
C22H12ClNO5 |
|---|---|
分子量 |
405.8 g/mol |
IUPAC名 |
4-chloro-5-(4-methylanilino)naphtho[2,3-g][1,3]benzodioxole-2,6,11-trione |
InChI |
InChI=1S/C22H12ClNO5/c1-10-6-8-11(9-7-10)24-17-14-15(20-21(16(17)23)29-22(27)28-20)19(26)13-5-3-2-4-12(13)18(14)25/h2-9,24H,1H3 |
InChIキー |
MGCXEOSWRAJTEN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=C(C3=C(C4=C2C(=O)C5=CC=CC=C5C4=O)OC(=O)O3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Benzylpiperidin-1-yl)sulfonyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11052809.png)


![8,10-Diamino-7-(4-bromophenyl)-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide](/img/structure/B11052825.png)
![6-(3-Bromo-4-fluorophenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052827.png)
![(1R,2S,9S,10R)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioamide](/img/structure/B11052839.png)
![2-methyl-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide](/img/structure/B11052846.png)
![4-(4-hydroxyphenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B11052853.png)
![1-(1,3-benzodioxol-5-yl)-5-[(2-chlorobenzyl)sulfonyl]-1H-tetrazole](/img/structure/B11052860.png)

![4-[(2,4-dichlorophenyl)carbonyl]-1-(3-ethoxypropyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11052867.png)
![3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B11052875.png)
![Prop-2-en-1-yl 7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11052881.png)
![2-{[2-(Butylsulfonyl)ethyl]sulfanyl}pyridine](/img/structure/B11052884.png)
